molecular formula C20H17BrN2O3S B2520444 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 931749-89-2

2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2520444
CAS No.: 931749-89-2
M. Wt: 445.33
InChI Key: GPIUBAPCMZIANK-UHFFFAOYSA-N
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Description

2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C20H17BrN2O3S and its molecular weight is 445.33. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The inhibition of PARP-1 affects the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

It is noted that most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the action of this compound is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This is particularly relevant in the context of cancer cells, where the inhibition of DNA repair mechanisms can lead to the death of the cancer cells .

Properties

CAS No.

931749-89-2

Molecular Formula

C20H17BrN2O3S

Molecular Weight

445.33

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-9-ethoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C20H17BrN2O3S/c1-3-25-16-6-4-5-11-9-14-19(26-17(11)16)22-18(23-20(14)27)13-10-12(21)7-8-15(13)24-2/h4-8,10H,3,9H2,1-2H3,(H,22,23,27)

InChI Key

GPIUBAPCMZIANK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=C(C=CC(=C4)Br)OC

solubility

not available

Origin of Product

United States

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